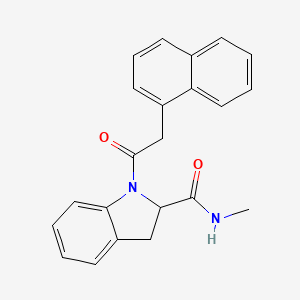

N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-1-(2-naphthalen-1-ylacetyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-23-22(26)20-13-17-8-3-5-12-19(17)24(20)21(25)14-16-10-6-9-15-7-2-4-11-18(15)16/h2-12,20H,13-14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBWQCPKDHGZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the cyclization of an appropriate precursor, such as 2-nitrophenylacetic acid, using formaldehyde and a base like potassium carbonate in a solvent like toluene . The resulting intermediate is then subjected to further reactions to introduce the naphthyl and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Chemical Reactions Involving N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide

While specific chemical reactions involving this compound are not extensively documented, indole derivatives generally participate in a variety of reactions, including:

-

Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

-

N-Alkylation : The nitrogen atom in the indoline ring can undergo alkylation reactions with alkyl halides.

-

Palladium-Catalyzed Cross-Coupling : The indole ring can participate in cross-coupling reactions to form new carbon-carbon bonds .

Potential Reaction Conditions

| Reaction Type | Conditions | Expected Outcome |

|---|---|---|

| Hydrolysis | Acidic or Basic Conditions | Formation of Carboxylic Acid |

| N-Alkylation | Alkyl Halide, Base | Alkylated Indoline Derivative |

| Cross-Coupling | Palladium Catalyst, Aryl Halide | Arylated Indole Derivative |

Biological and Therapeutic Potential

Indole derivatives, including this compound, are studied for their pharmacological properties, such as anticancer, antimicrobial, and antiviral activities . The unique structure of this compound suggests potential interactions with biological targets, which could modulate cell signaling or metabolic processes.

Scientific Research Applications

Chemistry

N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide serves as:

- A building block for synthesizing more complex molecules.

- A reagent in various organic reactions, facilitating the development of new compounds.

Biology

The compound is studied for its potential biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against various pathogens.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation by targeting specific pathways.

Medicine

Research focuses on its therapeutic potential:

- Investigated for developing new drugs targeting diseases such as cancer and infectious diseases.

- Explored as a candidate for treating neurotropic viruses due to its ability to penetrate the blood-brain barrier.

Industry

In industrial applications, the compound is utilized in:

- The production of specialty chemicals.

- As an intermediate in synthesizing other valuable compounds.

Antimicrobial Activity

A study demonstrated that this compound exhibits significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL against strains like Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

Research indicates that the compound may disrupt cancer cell functions by inhibiting key enzymes involved in proliferation. In vitro studies showed that derivatives of this compound had potent antibacterial activity and significant inhibition zones against resistant strains .

Neurotropic Virus Inhibition

Investigations into indole derivatives similar to this compound revealed their potential as inhibitors of neurotropic alphaviruses. One derivative conferred protection against neuroadapted Sindbis virus infection in mice, showcasing the therapeutic promise of this chemical class .

Mechanism of Action

The mechanism of action of N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key structural variations among indoline-2-carboxamide derivatives include modifications to the acyl substituent and the N-alkyl group on the carboxamide. Below is a detailed comparison based on synthetic, spectroscopic, and physicochemical data from the evidence (Table 1).

Table 1: Comparison of N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide with Structural Analogs

*Estimated based on molecular formula.

Structural and Physicochemical Insights

Acyl Substituent Effects: The 1-naphthylacetyl group in the target compound introduces significant lipophilicity compared to smaller substituents like 4-chlorophenoxyacetyl (compounds 50, 51, 52) or heterocyclic moieties (e.g., 32, 33). This may enhance membrane permeability but could reduce aqueous solubility .

N-Alkyl Group Modifications :

- Methyl (target, 26 , 32–34 ) vs. bulky alkyl groups (e.g., trifluoroethyl in 52 ): Smaller N-alkyl groups reduce steric hindrance, possibly favoring enzyme active-site binding .

- Cyclopropyl (compound 51 ) and trifluoroethyl (compound 52 ) groups introduce unique electronic effects, with the latter’s -CF₃ group enhancing metabolic stability .

Spectroscopic Trends :

Biological Activity

N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Formation of Indole Derivative : The initial step includes the formation of the indole scaffold through cyclization reactions.

- Acetylation : The introduction of the naphthylacetyl group is achieved via acylation reactions.

- Methylation : The final step involves N-methylation to enhance biological activity.

Characterization is performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies demonstrate its ability to inhibit cell proliferation in various cancer cell lines, including:

- Huh7 (Hepatocellular carcinoma) : Exhibited an IC50 value of 5.0 µM, indicating significant cytotoxicity.

- MCF7 (Breast cancer) : Displayed growth inhibition with GI50 values as low as 28 nM.

The mechanism of action appears to involve tubulin polymerization inhibition, leading to G2/M phase arrest and subsequent apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases:

- Acetylcholinesterase (AChE) : It showed moderate inhibition with an IC50 value of 4 µM, suggesting potential applications in Alzheimer's disease treatment.

- Butyrylcholinesterase (BuChE) : The compound demonstrated enhanced selectivity with an IC50 value of 10 µM, indicating its potential as a dual inhibitor .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Similar to well-known agents like colchicine, this compound disrupts microtubule dynamics, which is crucial for mitotic spindle formation and cell division.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, characterized by morphological changes and activation of caspases.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | Huh7 | 5.0 | |

| Anticancer | MCF7 | 28 | |

| AChE Inhibition | - | 4 | |

| BuChE Inhibition | - | 10 |

Table 2: Structure-Activity Relationship

| Compound Variant | Activity Type | Observed Effect |

|---|---|---|

| N-Methyl Derivative | Anticancer | Enhanced potency against Huh7 cells |

| Non-methylated Control | AChE Inhibition | Lower selectivity |

| N-Acetylated Variant | BuChE Inhibition | Increased inhibition |

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Study on Hepatocellular Carcinoma : A comprehensive evaluation revealed that this compound induced significant apoptosis in Huh7 cells through tubulin disruption, providing a basis for further development as an anticancer agent .

- Neuroprotective Effects : Another study focused on its dual inhibition profile against AChE and BuChE, suggesting that it may serve as a lead compound for treating Alzheimer's disease while minimizing side effects associated with existing therapies .

Q & A

Q. What are the established synthetic routes for N-Methyl-1-((1-naphthyl)acetyl)indoline-2-carboxamide?

The synthesis typically involves coupling indoline-2-carboxamide derivatives with activated naphthylacetyl groups. For example:

- Method A (amide bond formation): Reacting indoline-2-carboxylic acid derivatives with 1-naphthylacetyl chloride in the presence of coupling agents like HATU or DCC, followed by N-methylation using methyl iodide. Yields range from 75–90% under optimized conditions .

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by deprotection with trimethylaluminum or acidic conditions (e.g., TFA), as demonstrated in indoline-carboxamide syntheses .

Q. How is structural characterization performed for this compound?

- Spectroscopic methods :

- IR : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and naphthyl C-H bending (~750 cm⁻¹) .

- NMR : ¹H NMR identifies indoline protons (δ 3.5–4.5 ppm for methylene groups) and naphthyl aromatic protons (δ 7.2–8.2 ppm). ¹³C NMR confirms carboxamide carbonyl at ~170 ppm .

- Elemental analysis : Validate molecular formula (C₂₂H₂₀N₂O₂) and purity (>95%) .

Q. What preliminary biological assays are relevant for evaluating its activity?

- Antimycobacterial testing : Analogous indole-2-carboxamides are screened against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays (MIC values <1 µg/mL for active derivatives) .

- Cytotoxicity profiling : Use of mammalian cell lines (e.g., Vero or HepG2) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Critical variables :

- Coupling reagent efficiency : HATU outperforms EDC/HOBt in amidation, reducing side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of naphthyl intermediates .

- Temperature control : Low temperatures (–10°C to 0°C) minimize racemization in stereospecific steps .

Q. What strategies address contradictory data on stereochemical outcomes in indoline-carboxamide syntheses?

- Chiral auxiliaries : Use (S)-configured amines or catalysts to enforce enantioselectivity, as seen in the synthesis of (S)-N-((S)-1-phenylethyl)indoline-2-carboxamide (47% yield, >90% ee) .

- Dynamic NMR studies : Monitor isomerization in solution to identify stable conformers and adjust reaction conditions (e.g., pH, temperature) to favor desired stereoisomers .

Q. How does E/Z isomerism impact the compound’s stability and bioactivity?

- Thermodynamic stability : Computational studies (DFT) predict Z-isomers are kinetically stabilized at low temperatures (<25°C) with half-lives exceeding months, while E-isomers dominate at higher temperatures .

- Biological relevance : Z-isomers may exhibit enhanced binding to hydrophobic enzyme pockets (e.g., mycobacterial targets) due to naphthyl group orientation .

Q. What analytical methods resolve discrepancies in reported reaction yields?

- Controlled replication : Standardize reagent sources (e.g., anhydrous solvents, fresh coupling agents) to eliminate variability .

- HPLC-MS tracking : Quantify intermediates in real-time to identify yield-limiting steps (e.g., incomplete deprotection) .

Data Contradiction Analysis

Q. Why do yields vary significantly across similar synthetic protocols?

- Scale-dependent effects : Milligram-scale reactions (e.g., 10 mg in ) often underperform due to inefficient mixing or heat transfer compared to gram-scale syntheses ( ).

- Impurity interference : Residual water in hygroscopic reagents (e.g., DMF) can hydrolyze activated intermediates, reducing yields by 15–30% .

Q. How can computational modeling guide the design of derivatives with improved activity?

- Docking studies : Molecular dynamics simulations predict interactions with biological targets (e.g., M. tuberculosis enoyl-ACP reductase) to prioritize substitutions at the indoline or naphthyl positions .

- QSAR models : Correlate logP values (naphthyl hydrophobicity) with antimycobacterial activity to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.